molecular formula C9H21N3O B13835931 1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)

1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)

Cat. No.: B13835931
M. Wt: 187.28 g/mol
InChI Key: RIJVOTKRVIPNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) is a chemical compound with the molecular formula C9H21N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) typically involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) can be compared with other similar compounds, such as:

  • 1-Piperazineethanol,4-(2-aminoethyl)–alpha–ethyl
  • 1-Piperazineethanol,4-(2-aminoethyl)–alpha–propyl

These compounds share similar structures but may exhibit different properties and applications, highlighting the uniqueness of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) .

Properties

Molecular Formula

C9H21N3O

Molecular Weight

187.28 g/mol

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C9H21N3O/c1-9(13)8-12-6-4-11(3-2-10)5-7-12/h9,13H,2-8,10H2,1H3

InChI Key

RIJVOTKRVIPNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCN)O

Origin of Product

United States

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